molecular formula C28H34N2O6S B1492328 Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH CAS No. 183958-93-2

Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH

Cat. No. B1492328
CAS RN: 183958-93-2
M. Wt: 526.6 g/mol
InChI Key: JQVUPZNTELGQQZ-UHFFFAOYSA-N
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Description

“Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH” is a dipeptide . It is used as a reactant in the synthesis of peptides and proteins . The molecular weight of this compound is 510.59 .


Synthesis Analysis

This pseudoproline dipeptide is an effective and simple tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptide containing the Ser-Ser dipeptide motif .


Molecular Structure Analysis

The molecular formula of “Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH” is C28H34N2O7 . The InChI code for this compound is 1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28

Scientific Research Applications

Enhancing Peptide Solubility and Preventing Aggregation

Pseudo-prolines (psi Pro) are introduced as a strategy to temporarily protect serine, threonine, and cysteine side chains in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). The use of psi Pro dipeptides has demonstrated significant potential in solubilizing peptides that are otherwise sparingly or completely insoluble. This technique is particularly useful in preventing peptide aggregation and beta-sheet formation, facilitating access to large peptides through convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).

Mechanism of Action

Target of Action

Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in the formation of peptide bonds .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH are those involved in peptide synthesis . The compound’s action can influence the structure and function of the resulting peptides, affecting downstream effects such as protein folding, stability, and activity .

Pharmacokinetics

The compound’s stability, solubility, and reactivity can impact its effectiveness in peptide synthesis .

Result of Action

The molecular and cellular effects of Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH’s action are seen in the peptides it helps synthesize . The compound’s use can lead to the creation of peptides with specific structures and functions, which can have various biological effects depending on the sequence of amino acids in the peptide .

Action Environment

The action, efficacy, and stability of Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH can be influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Additionally, the choice of solvents can also impact the synthesis process .

properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVUPZNTELGQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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